molecular formula C9H14N2S B14591469 4,6-Diethyl-2-(methylsulfanyl)pyrimidine CAS No. 61640-54-8

4,6-Diethyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B14591469
CAS No.: 61640-54-8
M. Wt: 182.29 g/mol
InChI Key: YFFYMXJJPXPAOX-UHFFFAOYSA-N
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Description

4,6-Diethyl-2-methylsulfanyl-pyrimidine is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of two ethyl groups at positions 4 and 6, and a methylsulfanyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diethyl-2-methylsulfanyl-pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of acetylacetone with thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate yields the desired compound .

Industrial Production Methods

Industrial production of 4,6-diethyl-2-methylsulfanyl-pyrimidine may follow similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and optimized reaction conditions is crucial to ensure high yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Diethyl-2-methylsulfanyl-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives .

Scientific Research Applications

4,6-Diethyl-2-methylsulfanyl-pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-diethyl-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diethyl-2-methylsulfanyl-pyrimidine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to similar compounds .

Properties

CAS No.

61640-54-8

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4,6-diethyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C9H14N2S/c1-4-7-6-8(5-2)11-9(10-7)12-3/h6H,4-5H2,1-3H3

InChI Key

YFFYMXJJPXPAOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)CC

Origin of Product

United States

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